molecular formula C3H6N6O4 B1236185 1-Nitro-3,5-dinitroso-1,3,5-triazinane CAS No. 80251-29-2

1-Nitro-3,5-dinitroso-1,3,5-triazinane

Cat. No. B1236185
CAS RN: 80251-29-2
M. Wt: 190.12 g/mol
InChI Key: HXLUHUHPTTZBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-nitro-3,5-dinitroso-1,3,5-triazinane is a member of 1,3,5-triazinanes, a N-nitro compound and a nitrosamine.

Scientific Research Applications

Thermal Reactivity in Contamination Situations

  • Study 1 : A study by Zeman et al. (2005) explored the thermal reactivity of various nitro- and nitroso-compounds, including 1,3,5-trinitroso-1,3,5-triazinane (a related compound to 1-Nitro-3,5-dinitroso-1,3,5-triazinane). This research is significant for understanding the stability and reactivity of these compounds in contaminated environments, particularly when mixed with ammonium nitrate. The study utilized differential thermal analysis and found high reactivity in mixtures of similar compounds with ammonium nitrate (Zeman, Shu, Friedl, & Vágenknecht, 2005).

Biodegradation and Environmental Impact

Degradation Using Nanoparticles

  • Study 3 : Naja et al. (2008) investigated the degradation of RDX using zerovalent iron nanoparticles. This study highlights an innovative method for degrading compounds related to this compound, providing insights into potential remediation techniques for contaminated water and soil (Naja, Halasz, Thiboutot, Ampleman, & Hawari, 2008).

Anaerobic Biodegradation

  • Study 4 : McCormick et al. (1981) examined the anaerobic biodegradation of RDX, yielding products including hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazinane. This research is pertinent for understanding how these compounds decompose in anaerobic conditions, which is relevant for environmental cleanup and bioremediation strategies (McCormick, Cornell, & Kaplan, 1981).

Chemical Structure and Properties

  • Study 5 : Su and Xu (2010) analyzed the structure of a 1,3,5-triazinane derivative, providing insights into the chemical characteristics of these compounds. Understanding their molecular structure is crucial for applications in material science and chemical engineering (Su & Xu, 2010).

Environmental Monitoring Techniques

  • Study 6 : Zhang et al. (2005) developed methods for detecting biodegradation intermediates of RDX, such as hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazinane, in soils. This is significant for environmental monitoring and assessing the effectiveness of bioremediation efforts (Zhang, Pan, Cobb, & Anderson, 2005).

properties

IUPAC Name

1-nitro-3,5-dinitroso-1,3,5-triazinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6O4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLUHUHPTTZBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(CN1N=O)[N+](=O)[O-])N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420108
Record name hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80251-29-2
Record name hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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